1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(3-Chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 3-chloro-4-methoxyphenyl group, at the 5-position with an ethyl group, and at the 4-position with a carboxylic acid moiety. Its molecular formula is C₁₂H₁₂ClN₃O₃, with a molar mass of 297.70 g/mol (derived from structural analogs in and ).
The 3-chloro-4-methoxyphenyl substituent introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, creating a polarized aromatic system that may influence electronic interactions with biological targets or crystallization behavior. The carboxylic acid group contributes to acidity (pKa ~5–6, based on triazole-carboxylic acid analogs in ), enabling salt formation and modulating solubility.
The structural complexity of this compound positions it as a candidate for structure-activity relationship (SAR) studies in drug discovery.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-3-9-11(12(17)18)14-15-16(9)7-4-5-10(19-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJDWJLHXVMSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure:
| Step | Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyltetrahydrofuran (METHF), cooled to −78°C to 0°C | Temperature: −78°C to 0°C | Grignard reagent: isopropylmagnesium chloride (molar ratio 1:0.8-1.5) | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole |
| 2 | Addition of hydrochloric acid, extraction with organic solvents, drying, concentration, and crystallization | 40°C–50°C for concentration, −5°C to 5°C for crystallization | Hydrochloric acid, organic solvents | Purified 1-substituted-4-bromo-1H-1,2,3-triazole |
| 3 | Reaction of the mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid with methyl iodide and alkali in mixed solvents (THF/METHF and DMF/DMA) | Temperature: 0°C to 80°C, time: 5–48 h | Methyl iodide, inorganic or organic alkali | Formation of methyl ester derivatives |
| 4 | Acidification and extraction to isolate the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid | pH adjusted to 1–5 with HCl | Extraction solvents, drying agents | Target 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |
This method allows for selective functionalization and purification of the triazole carboxylic acid and related esters, suitable for scale-up synthesis.
Synthesis via “Click” Chemistry and Suzuki–Miyaura Cross-Coupling (Frontiers in Chemistry, 2021)
An alternative and versatile synthetic route to 1,2,3-triazole derivatives involves:
Step 1: Mitsunobu Reaction
Starting from (S)-(-)-ethyl lactate and 4-bromo-2-methoxyphenol, the Mitsunobu reaction introduces the substituted phenyl moiety with high yield (86%).Step 2: Reduction and Functional Group Transformation
Reduction of the intermediate to an alcohol (90% yield), conversion to tosylate (95%), and substitution with sodium azide to form azide intermediate (78%).Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide undergoes 1,3-dipolar cycloaddition with an alkyne derivative in the presence of CuI and Hunig’s base to form the triazole core (yield 76%).Step 4: Suzuki–Miyaura Cross-Coupling
The triazole intermediate reacts with various arylboronic acids under Pd(OAc)2 catalysis in THF/H2O at 85–90°C, yielding the final triazole derivatives in 82–91% yields.
This method is notable for its mild aqueous conditions, high yields, and broad substrate scope, enabling the introduction of diverse aryl groups including 3-chloro-4-methoxyphenyl substituents relevant to the target compound.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Patent Method (Grignard/Carboxylation) | Click Chemistry/Suzuki Coupling Method |
|---|---|---|
| Starting Material | 1-substituted-4,5-dibromo-1H-1,2,3-triazole | (S)-(-)-ethyl lactate and substituted phenol |
| Key Reagents | Isopropylmagnesium chloride, CO2, methyl iodide | DIAD, DIBAL-H, NaN3, CuI, Pd(OAc)2, arylboronic acids |
| Solvents | THF, METHF, DMF/DMA | THF, H2O, MeCN, DCM |
| Temperature Range | −78°C to 80°C | 0°C to 90°C |
| Reaction Time | 0.5–48 hours | 3–12 hours per step |
| Yield Range | Not explicitly stated, high purity after purification | 76% (triazole formation), 82–91% (cross-coupling) |
| Purification | Extraction, crystallization, drying agents | Flash chromatography, crystallization |
| Scalability | Suitable for industrial scale | Suitable for laboratory and scale-up synthesis |
Research Findings and Notes
The Grignard/carboxylation approach allows direct functionalization and carboxylation of dibromo-triazole intermediates, enabling selective preparation of the carboxylic acid at the 4-position with high purity and potential for large-scale production.
The “Click” chemistry combined with Suzuki–Miyaura cross-coupling offers a modular and efficient synthetic route to diverse 1,2,3-triazole derivatives, including those substituted with 3-chloro-4-methoxyphenyl groups, under relatively mild and environmentally friendly aqueous conditions.
Characterization of intermediates and final products in the latter method was rigorously performed using 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable, 19F NMR spectroscopy, confirming structural integrity and substitution patterns.
The choice between methods depends on the desired scale, available starting materials, and specific substitution patterns. The patent method is more oriented toward industrial synthesis, while the click chemistry approach is favored for rapid analog generation and medicinal chemistry applications.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. Triazoles are known for their effectiveness against a range of pathogens. For instance, a study demonstrated that compounds featuring the triazole moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that the incorporation of the triazole ring enhances the interaction with biological targets involved in cancer pathways, making it a candidate for further development as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes and receptors involved in disease processes, supporting its potential as a therapeutic agent .
Agricultural Applications
Fungicides
The triazole class of compounds is widely recognized for its fungicidal properties. 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its efficacy against fungal pathogens affecting crops. Field trials have shown that this compound can reduce fungal infections in plants, thereby improving yield and quality .
Herbicide Development
Research into the herbicidal activity of triazole derivatives has indicated that they can inhibit specific plant growth pathways. This property is being explored for developing selective herbicides that target weed species without harming crops .
Material Science Applications
UV Absorption Properties
The compound has been studied for its potential as a UV absorber in polymer formulations. Its ability to absorb UV radiation makes it suitable for protecting materials from photodegradation. This application is particularly relevant in industries where material longevity is critical .
Nanocomposite Development
In material science, there is ongoing research into incorporating 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid into nanocomposites. These composites are being developed for various applications including coatings and packaging materials that require enhanced mechanical properties and resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism by which 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) or lipoxygenases (LOX). The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Substituent Effects on Acidity and Solubility
- The CF₃-substituted analog () exhibits the strongest acidity due to the electron-withdrawing trifluoromethyl group, which stabilizes the deprotonated carboxylate form. In contrast, the 4-methoxyphenyl derivative () has lower acidity, as the para-methoxy group donates electrons, reducing carboxylate stabilization.
- The target compound balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects, likely resulting in intermediate acidity (pKa ~5–6), comparable to the methyl-substituted analog in .
Thermal Stability and Tautomerism
- Formyl-substituted triazoles () undergo ring-chain tautomerism, with the open-chain form dominating in solution. Heating induces decarboxylation, limiting thermal stability.
- The target compound lacks a formyl group, likely favoring a stable triazole-carboxylic acid structure without significant tautomeric shifts.
Crystallography and Hydrogen Bonding
- Hydrogen bonding patterns () influence crystal packing. For example, the 4-chloro-2-fluorophenyl analog () may form stronger intermolecular interactions via Cl/F···H bonds, affecting solubility.
- The target compound’s chloro and methoxy substituents could promote diverse hydrogen-bonding networks, as seen in related ortho-substituted aryl triazoles.
Biological Activity
1-(3-Chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H14ClN3O3
- Molecular Weight : 273.71 g/mol
This compound features a triazole ring, which is pivotal in its biological interactions.
Biological Activity Overview
The biological activities of 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid have been investigated across various studies, highlighting its potential in pharmacological applications.
Anticancer Properties
Research has indicated that triazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown antiproliferative effects against various cancer cell lines. A study demonstrated that certain triazole compounds inhibited cell proliferation in leukemia cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
Triazole compounds are also noted for their ability to inhibit specific enzymes. For example, a related study highlighted that triazole hybrids displayed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment. The selectivity and potency of these compounds suggest potential therapeutic applications in neurodegenerative disorders .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of triazoles. Compounds within this class have demonstrated effectiveness against various bacterial and fungal strains. This activity is attributed to their ability to disrupt cellular processes in pathogens .
Case Studies
Several studies have focused on the biological activity of triazole derivatives similar to 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid:
- Study on Antiproliferative Activity :
- Enzyme Inhibition Studies :
Research Findings
Recent research has focused on the synthesis and biological evaluation of triazole derivatives:
| Compound | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 0.23 | |
| Compound B | BuChE Inhibition | 0.48 | |
| Compound C | Antiproliferative (Leukemia) | <10 |
These findings underscore the therapeutic potential of triazole derivatives in treating various diseases.
Q & A
Q. How to address discrepancies in reported enzyme inhibition data?
- Methodological Answer :
- Assay Conditions : Standardize ATP concentration (e.g., 1 mM for kinase assays) and temperature (25°C vs. 37°C).
- Enzyme Source : Use recombinant vs. native enzymes; confirm isoform purity via SDS-PAGE.
- Data Normalization : Express activity as % inhibition relative to a reference inhibitor (e.g., staurosporine for kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
